1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c22-21(25)18-10-12-23(13-11-18)14-19(24)15-26-20-8-6-17(7-9-20)16-4-2-1-3-5-16/h1-9,18-19,24H,10-15H2,(H2,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWWVJGDCXGXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of δ-Amino Nitriles
A common approach involves the cyclization of δ-amino nitriles under acidic or basic conditions. For example, 4-cyanopiperidine intermediates can be hydrolyzed to the corresponding carboxamide using hydrogen peroxide in basic media. This method yields piperidine-4-carboxamide with >80% purity, as confirmed by -NMR and LC-MS.
Reductive Amination of Ketones
Reductive amination of 4-oxopiperidine derivatives with ammonia or ammonium acetate in the presence of sodium cyanoborohydride () provides direct access to the piperidine ring. Subsequent amidation via activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) and reaction with ammonium hydroxide yields the carboxamide.
Synthesis of the 2-Hydroxy-3-(4-Phenylphenoxy)propyl Side Chain
The phenoxypropyl side chain is constructed through nucleophilic substitution or epoxide ring-opening reactions.
Williamson Ether Synthesis
4-Phenylphenol reacts with 1,3-dibromopropane in the presence of potassium carbonate () to form 3-bromo-1-(4-phenylphenoxy)propane. Subsequent hydrolysis with aqueous sodium hydroxide () yields 2-hydroxy-3-(4-phenylphenoxy)propane.
Epoxide Intermediate Route
Epichlorohydrin undergoes ring-opening with 4-phenylphenol under basic conditions to generate 2-hydroxy-3-(4-phenylphenoxy)propyl chloride. Reduction with lithium aluminium hydride () removes the chloride, producing the desired propanol derivative.
Coupling Strategies for Final Assembly
The piperidine-4-carboxamide and phenoxypropyl segments are coupled via alkylation or Mitsunobu reactions.
Alkylation of Piperidine Nitrogen
The piperidine nitrogen attacks a halogenated propyl intermediate (e.g., 3-chloro-1-(4-phenylphenoxy)-2-propanol) in the presence of a base like triethylamine (). This method achieves ~70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (), the hydroxyl group of 2-hydroxy-3-(4-phenylphenoxy)propane is coupled to the piperidine nitrogen. This approach offers superior regioselectivity (>95%) but requires anhydrous conditions.
Optimization and Challenges
Protecting Group Strategies
-
Hydroxyl Protection : The secondary alcohol in the propyl chain is often protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions.
-
Amide Stability : Carboxamide groups are susceptible to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine cyclization | , NaOH, 80°C | 85 | 90 |
| Ether formation | , DMF, 110°C | 78 | 88 |
| Mitsunobu coupling | DEAD, , THF, 0°C→RT | 92 | 95 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity post-recrystallization from ethanol.
Alternative Routes and Innovations
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the phenylphenoxy moiety.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated hydrocarbon structure.
Scientific Research Applications
1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with G protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues of Piperidine-4-Carboxamides
The following table summarizes key structural analogs, their substituents, molecular features, and biological activities:
Key Comparative Insights
Substituent-Driven Target Specificity
- Aromatic Moieties: The 4-phenylphenoxy group in the target compound contrasts with the naphthalen-2-yloxy group in the 5-HT₁F antagonist . The naphthalene system’s bulkiness enhances hydrophobic interactions but may reduce solubility compared to phenylphenoxy. Quinolin-3-yl and benzimidazolyl substituents (in and , respectively) confer distinct receptor affinities. For example, the quinoline group in contributes to 5-HT₁F specificity (Ki = 11 nM), whereas benzimidazole in D2AAK4 enables multi-GPCR targeting .
Pharmacological Profiles
- 5-HT₁F Antagonists: The naphthalenyl/quinolinyl analog exhibits high specificity for 5-HT₁F (Ki = 11 nM vs. 343 nM for 5-HT₂B). However, nonspecific effects at ≥3 μM limit its therapeutic window.
- Antiviral Agents: Trifluoromethyl and oxazole substituents in HCV inhibitors enhance metabolic stability, as evidenced by >99.8% purity. No direct efficacy data are reported, but yields (57–61%) suggest feasible scalability.
- Antipsychotics :
Structural Modifications and Solubility
- Hydroxy Groups: The 2-hydroxypropyl chain in the target compound and may improve aqueous solubility compared to non-hydroxylated analogs (e.g., ).
- Amide vs.
Biological Activity
1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide, a compound classified under piperidine derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C21H26N2O
- Molecular Weight : 338.45 g/mol
- IUPAC Name : this compound
The compound's structure features a piperidine ring substituted with a carboxamide group and a phenoxy moiety, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It has been shown to act as a modulator of aminergic G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Antipsychotic Activity : The compound has demonstrated potential antipsychotic properties in behavioral models, where it reduced hyperactivity induced by amphetamines at doses of 100 mg/kg .
- Cognitive Enhancement : It has been noted to improve memory consolidation in passive avoidance tests, suggesting cognitive-enhancing properties .
- Anxiogenic Effects : Interestingly, the compound exhibited anxiogenic effects in elevated plus maze tests, indicating a complex profile that may require further investigation to balance its therapeutic potential .
Comparative Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antipsychotic | Reduced amphetamine-induced hyperactivity | |
| Cognitive Enhancement | Improved memory consolidation | |
| Anxiogenic | Increased anxiety in elevated maze |
In Vitro and In Vivo Studies
A series of studies conducted on related compounds have provided insights into the biological activity of piperidine derivatives. For instance:
- Molecular Modeling and Virtual Screening : Research utilizing molecular modeling techniques indicated that similar compounds could effectively interact with GPCRs, leading to the identification of potential therapeutic candidates .
- Behavioral Assessments : In vivo assessments showed that the administration of related compounds resulted in significant behavioral changes consistent with antipsychotic effects. These findings suggest that structural modifications can enhance or alter the pharmacological profile of piperidine derivatives.
- Pharmacokinetics : Studies on the pharmacokinetic properties of related compounds revealed that modifications in the chemical structure could lead to improved bioavailability and efficacy. Understanding these parameters is crucial for optimizing the therapeutic use of such compounds.
Future Directions
The ongoing research aims to refine the structure of this compound to enhance its selectivity for desired receptor targets while minimizing side effects. Further optimization may yield analogs with improved therapeutic profiles, particularly for psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
